Structural Isomer Differentiation: 4-Chloro vs. 6-Chloro Substitution Defines Chemical Identity and Requires Independent Procurement
N-Benzyl-4-chloro-1,3-benzothiazol-2-amine (CAS 136210-02-1) is a discrete regioisomer from N-benzyl-6-chloro-1,3-benzothiazol-2-amine (CAS 61249-37-4). Although sharing the same molecular formula (C14H11ClN2S) and molecular weight (274.77 g/mol for the 4-chloro ; 274.77 g/mol for the 6-chloro ), the two compounds occupy separate CAS registries with distinct InChIKeys. Class-level SAR literature on benzothiazole-based DNA gyrase B inhibitors and antimycobacterial agents demonstrates that the substitution position on the benzothiazole ring—whether 4-, 5-, 6-, or 7-chloro—generates meaningful differences in target binding and potency profiles, requiring researchers to procure the precise regioisomer specified by their SAR hypothesis [1].
| Evidence Dimension | Regioisomeric identity (CAS registration, InChIKey, substitution position) |
|---|---|
| Target Compound Data | CAS 136210-02-1; MW 274.77; 4-chloro substitution; InChIKey: OHZCOXMVVZSGOF-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 61249-37-4; MW 274.77; 6-chloro substitution; InChIKey: Not provided but structurally distinct (N-benzyl-6-chloro-1,3-benzothiazol-2-amine) |
| Quantified Difference | Non-interchangeable regioisomers with distinct CAS numbers and InChIKeys; no molecular weight difference exists, but positional isomerism invalidates biological equivalence based on class-level SAR findings |
| Conditions | Chemical identity verification via CAS registry; SAR context from benzothiazole literature on antimicrobial and enzyme inhibition assays |
Why This Matters
For procurement, ordering CAS 61249-37-4 instead of CAS 136210-02-1 introduces a regioisomeric mismatch that can invalidate structure–activity correlation studies, molecular docking validation, and patent-dependent lead series continuity.
- [1] Sterle, M. et al. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega 2023, 8, 24387–24395. Provides class-level evidence that benzothiazole substitution position (5-substituted series) significantly modulates antibacterial activity, supporting the principle that regioisomeric differences translate to biological non-equivalence. View Source
